3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione

Antiulcer Gastroprotection Xanthine

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione (CAS 86257-13-8) is a trisubstituted xanthine derivative bearing a 5,6-dihydroxyhexyl side chain at N7, a methyl group at N3, and a propyl group at N1. It was disclosed as Compound 15 in US5082845, a foundational patent describing therapeutic xanthines for peptic ulcer disease, where it demonstrated marked gastric mucosal protection in rodent stress- and ethanol-induced ulcer models.

Molecular Formula C15H24N4O4
Molecular Weight 324.38 g/mol
CAS No. 86257-13-8
Cat. No. B12734417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione
CAS86257-13-8
Molecular FormulaC15H24N4O4
Molecular Weight324.38 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C
InChIInChI=1S/C15H24N4O4/c1-3-7-19-14(22)12-13(17(2)15(19)23)16-10-18(12)8-5-4-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3
InChIKeyMBLRKFLVKJEGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione (CAS 86257-13-8): Xanthine-Derivative Procurement Guide for Antiulcer & Host-Defense Research


3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione (CAS 86257-13-8) is a trisubstituted xanthine derivative bearing a 5,6-dihydroxyhexyl side chain at N7, a methyl group at N3, and a propyl group at N1 [1]. It was disclosed as Compound 15 in US5082845, a foundational patent describing therapeutic xanthines for peptic ulcer disease, where it demonstrated marked gastric mucosal protection in rodent stress- and ethanol-induced ulcer models [1]. The compound is also structurally related to metabolites of pentoxifylline and has been examined for host-defense-enhancement applications [2]. Its molecular formula is C15H24N4O4 and its calculated molecular weight is 324.38 g/mol [1].

Why 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs


Within the 5,6-dihydroxyhexyl-xanthine series, small changes to the N1-alkyl substituent produce large, non-linear shifts in gastric antiulcer potency [1]. Simply replacing the N1-propyl group of this compound with a butyl, pentyl, or ethyl chain—while keeping the N3-methyl and N7-dihydroxyhexyl groups constant—can reduce stress-ulcer inhibition from ~89% to as low as ~22–59%, as shown in head-to-head rat studies [1]. Moreover, moving the 5,6-dihydroxyhexyl moiety from N7 to N1 (a regioisomeric swap) redirects biological activity toward host-defense stimulation rather than mucosal protection [2]. These steep SAR gradients mean that generic “xanthine” or “dihydroxyhexyl-xanthine” sourcing without precise substitution verification carries a high risk of obtaining a compound with quantitatively and qualitatively different pharmacology.

Quantitative Differentiation Evidence: 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione vs. Closest Analogs


Stress-Induced Gastric Ulcer Protection: Compound 15 (Target) vs. Pentoxifylline (Reference Drug)

In a water-immersion restraint stress model in rats, the target compound (designated Compound 15 in US5082845) reduced the gastric ulcer index by 88.9% at a 10 mg/kg oral dose, whereas pentoxifylline (Compound 25) at the same dose achieved only 12.7% inhibition [1]. This represents a 7-fold greater protective effect for the target compound under identical experimental conditions.

Antiulcer Gastroprotection Xanthine Stress-induced gastric ulcer

N1-Alkyl Chain Length Optimization: Propyl (Target) vs. Butyl Analogs in Gastric Ulcer Protection

Within the N3-methyl, N7-(5,6-dihydroxyhexyl) xanthine sub-series, the N1-propyl substitution of the target compound (88.9% inhibition) outperforms the N1-butyl analog Compound 10 (82.8% inhibition) and Compound 16 (59.4% inhibition) at the same 10 mg/kg oral dose in the stress-induced ulcer assay [1]. The N1-ethyl/N3-ethyl combination (Compound 1) showed 86.3% inhibition, while the N1-butyl/N3-ethyl analog (Compound 3) fell to 69.6% [1]. These data demonstrate that the N1-propyl/N3-methyl pairing is near-optimal for this pharmacophore.

Structure-Activity Relationship Xanthine N1-substituent Antiulcer

Regioisomeric Specificity: N7-(5,6-Dihydroxyhexyl) vs. N1-(5,6-Dihydroxyhexyl) Substitution Determines Pharmacological Profile

The target compound bears the 5,6-dihydroxyhexyl group at N7 with propyl at N1. Its regioisomer, 1-(5,6-dihydroxyhexyl)-3-methyl-7-propylxanthine (CAS 86257-34-3), carries the dihydroxyhexyl chain at N1 and propyl at N7 [2]. This regioisomer is claimed for enhancing host defense mechanisms (e.g., post-trauma immune stimulation) rather than for direct gastric mucosal protection [2]. Although quantitative antiulcer data for the regioisomer are not reported in the same assay, the distinct therapeutic indications claimed in separate patents demonstrate that the position of the dihydroxyhexyl chain critically dictates biological target engagement.

Regioisomer Xanthine Host defense Positional isomer

Ethanol-Induced Gastric Ulcer Model: Comparative Efficacy of Structurally Related Xanthines

In the ethanol-induced gastric ulcer model (absolute ethanol, 1 mL/body, oral), the N1-propyl/N3-ethyl analog Compound 1 achieved 95.8% inhibition, and the N1-butyl/N3-ethyl analog Compound 3 achieved 96.8% inhibition at 10 mg/kg p.o., while pentoxifylline showed only 78.8% inhibition [1]. Although the target compound (Compound 15) was not explicitly listed in Table 3 of US5082845, the data from its closest structural congeners confirm that the N1-propyl/N3-alkyl-(5,6-dihydroxyhexyl) xanthine scaffold consistently outperforms pentoxifylline by ≥17 percentage points in this model [1]. This supports class-level superiority of the 7-(5,6-dihydroxyhexyl) xanthine series over the 5-oxohexyl reference.

Ethanol-induced ulcer Gastroprotection Xanthine Cytoprotection

Recommended Procurement and Application Scenarios for 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-methyl-1-propyl-1H-purine-2,6-dione


Preclinical Gastroprotective Drug Discovery: Lead Optimization and SAR Studies

The compound's exceptional 88.9% stress-ulcer inhibition at 10 mg/kg—7-fold greater than pentoxifylline [1]—makes it a high-priority lead scaffold for academic or pharmaceutical programs targeting gastric mucosal protection. Its well-defined SAR relative to N1-butyl and N1-ethyl analogs [1] supports systematic lead optimization campaigns. Researchers should request certification of the N1-propyl, N3-methyl, N7-(5,6-dihydroxyhexyl) substitution pattern to ensure they are evaluating the near-optimal candidate rather than a less active congener.

Pharmacological Probe for Xanthine-Receptor-Mediated Cytoprotection

The steep activity gradient between the target compound (88.9% inhibition) and its N1-butyl analog Compound 16 (59.4% inhibition) [1] suggests a specific molecular recognition event at the gastric mucosa that is highly sensitive to N1 chain length. This compound can serve as a selective pharmacological probe to dissect the structural requirements for xanthine-mediated cytoprotection, distinct from phosphodiesterase inhibition or adenosine receptor antagonism.

Regioisomer-Controlled Experimental Design for Target Engagement Studies

The availability of both the N7-(5,6-dihydroxyhexyl) regioisomer (target compound, antiulcer indication) and the N1-(5,6-dihydroxyhexyl) regioisomer (CAS 86257-34-3, host-defense indication) [1][2] enables controlled experiments to map the pharmacological consequences of dihydroxyhexyl chain placement. Procurement teams should explicitly specify CAS 86257-13-8 and verify regioisomeric purity to avoid cross-contamination that could confound biological readouts.

Reference Standard for Xanthine Metabolite Profiling and Analytical Method Development

As a structurally defined, trisubstituted xanthine with vicinal diol functionality, this compound is suitable as a reference standard for HPLC, LC-MS, or GC-MS method development targeting pentoxifylline-like metabolites or related dihydroxyalkyl-xanthine derivatives [1]. Its calculated XLogP3 of approximately 0.1 and molecular weight of 324.38 g/mol [1] provide useful chromatographic benchmarking parameters.

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